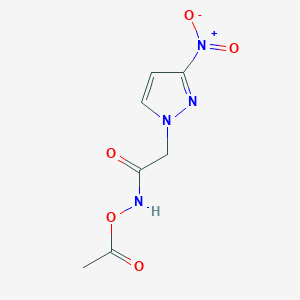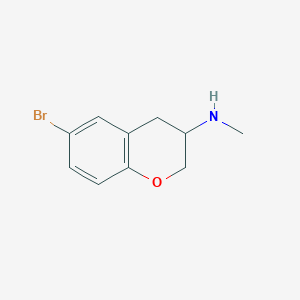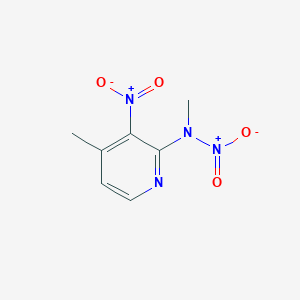
(2-Cyano-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyano-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyano group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyano-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-keto ester or diketone under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and the development of more efficient and environmentally friendly reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(2-Cyano-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using an acid or base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Protodeboronation: Acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Protodeboronation: The corresponding aryl compound without the boronic acid group.
Oxidation: Phenols or alcohols.
Scientific Research Applications
(2-Cyano-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Cyano-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid in chemical reactions involves the formation of a boron-oxygen or boron-carbon bond, which facilitates the transfer of the boronic acid group to the target molecule. In the case of Suzuki-Miyaura coupling, the palladium catalyst plays a crucial role in the transmetalation step, where the boronic acid group is transferred to the palladium complex, followed by reductive elimination to form the final product .
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: Similar structure but with a pinacol ester group instead of a cyano group.
2-Cyano-N-(4-(1-Methyl-1H-benzo[d]imidazol-2-yl)-3-(Methylthio)phenyl)acetamide: Contains a cyano group and a pyrazole moiety but differs in the overall structure.
Uniqueness
(2-Cyano-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid is unique due to the presence of both a cyano group and a pyrazole moiety, which imparts distinct electronic and steric properties. These features make it a versatile reagent in various chemical reactions and a valuable compound in scientific research .
Properties
Molecular Formula |
C11H10BN3O2 |
|---|---|
Molecular Weight |
227.03 g/mol |
IUPAC Name |
[2-cyano-4-(3-methylpyrazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H10BN3O2/c1-8-4-5-15(14-8)10-2-3-11(12(16)17)9(6-10)7-13/h2-6,16-17H,1H3 |
InChI Key |
HDBZKVREHZQWKE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2C=CC(=N2)C)C#N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


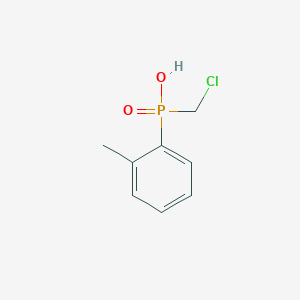
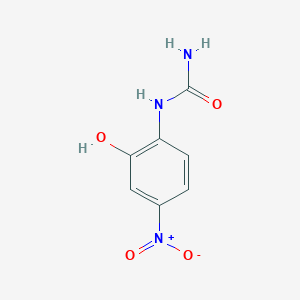

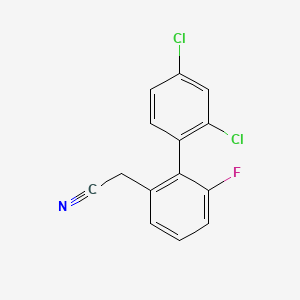
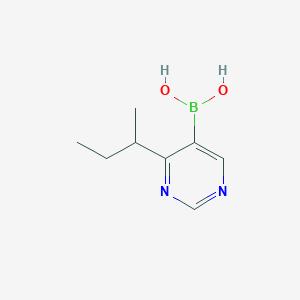
![6,7-Difluorobenzo[b]thiophene](/img/structure/B14075502.png)
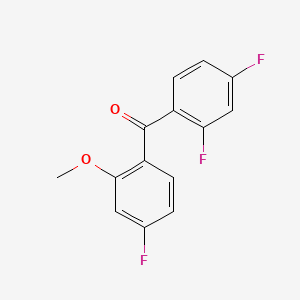

![[(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methyl](trimethyl)stannane](/img/structure/B14075519.png)
![3-Amino-2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14075523.png)
![(E)-3-(5-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14075529.png)
